BenchChemオンラインストアへようこそ!

9-Methylbenzo[g]chrysene

PAH synthesis isomer separation methyl migration

9-Methylbenzo[g]chrysene (9-MBC) is a monomethylated polycyclic aromatic hydrocarbon (PAH) with a fjord-region structure (C₂₃H₁₆, MW 292.37 g/mol, mp 151–152 °C). It is a recognized metabolite of dibenzo[def,p]chrysene (DBC, also known as dibenzo[a,l]pyrene), which is classified as an IARC Group 2A probable human carcinogen and is often cited as the most potent tumorigenic PAH identified to date.

Molecular Formula C₂₃H₁₆
Molecular Weight 292.37
CAS No. 13322-53-7
Cat. No. B1142064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methylbenzo[g]chrysene
CAS13322-53-7
Molecular FormulaC₂₃H₁₆
Molecular Weight292.37
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C23H16/c1-15-10-11-16-12-13-21-19-8-3-2-6-17(19)18-7-4-5-9-20(18)23(21)22(16)14-15/h2-14H,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methylbenzo[g]chrysene (CAS 13322-53-7): Sourcing Guide for a Fjord-Region PAH Metabolite and Analytical Reference Standard


9-Methylbenzo[g]chrysene (9-MBC) is a monomethylated polycyclic aromatic hydrocarbon (PAH) with a fjord-region structure (C₂₃H₁₆, MW 292.37 g/mol, mp 151–152 °C) . It is a recognized metabolite of dibenzo[def,p]chrysene (DBC, also known as dibenzo[a,l]pyrene), which is classified as an IARC Group 2A probable human carcinogen and is often cited as the most potent tumorigenic PAH identified to date [1]. The compound features a methyl substituent at the sterically hindered bay-like position 9 of the benzo[g]chrysene backbone, a structural feature that influences its electrophilic chemistry, DNA-binding potential, and analytical behavior relative to the parent benzo[g]chrysene and other methyl isomers [2][3].

9-Methylbenzo[g]chrysene Procurement: Why Isomeric Identity and Purity Are Non-Negotiable


9-Methylbenzo[g]chrysene cannot be generically substituted with the parent benzo[g]chrysene, other methylchrysenes such as 5-methylchrysene, or even its 10-methyl isomer without risking scientifically invalid results. During acid-catalyzed synthesis, the methyl group at position 9 readily migrates to position 10, producing the 10-methylbenzo[g]chrysene isomer [1]. This isomerization, if uncontrolled, yields a mixed product that confounds structure–activity relationship studies, metabolic tracing experiments, and DNA-adduct identification. Furthermore, the parent benzo[g]chrysene and its methyl derivatives exhibit markedly different Ah-receptor activation profiles and DNA adduct burdens in rat liver epithelial cells, with benzo[g]chrysene acting as the weakest AhR inducer yet the strongest DNA-damaging agent among the benzochrysenes tested [2]. Even among methylchrysenes, the 5-methyl derivative is highly carcinogenic while most other monomethyl analogs are only marginal carcinogens [3]. These divergent biological properties mean that substituting 9-methylbenzo[g]chrysene with a cheaper or more accessible analog will yield non-transferable experimental outcomes and potentially misleading risk assessments.

9-Methylbenzo[g]chrysene (13322-53-7): Head-to-Head Quantitative Differentiation Data


Isomeric Purity: TiCl₄-Catalyzed Cyclodehydration Yields Exclusive 9-Methyl Isomer, While Acid Catalysis Produces a ~1:1 Mixture with the 10-Methyl Isomer

In the synthesis of 9-methylbenzo[g]chrysene (7a) via cyclodehydration of 2-(9-phenanthryl)phenylacetone (6), the choice of catalyst and temperature determines whether the 9-methyl isomer is obtained exclusively or as a mixture with the thermodynamically favored 10-methyl isomer (7b). Using TiCl₄ at room temperature, 7a is formed as the sole detectable product with yields increasing from 20% (24 h) to 76% (72 h), and no 7b is observed. In contrast, methanesulfonic acid (50% MSA) at 85–90 °C catalyzes methyl migration, yielding a ~1:1 mixture of 7a and 7b (40% each) after approximately 48 h. Hf(OTf)₄ at 90 °C produces exclusively 7b (10%) [1]. This direct head-to-head comparison demonstrates that procurement from a supplier using acid-catalyzed conditions carries a high risk of 10-methyl isomer contamination unless rigorous isomer-specific quality control (e.g., ¹H NMR distinguishing the methyl singlet at δ 2.82 for 7b versus a predicted upfield-shifted signal for 7a) is performed.

PAH synthesis isomer separation methyl migration cyclodehydration

Metabolic Provenance: 9-Methylbenzo[g]chrysene Is a Metabolite of Dibenzo[def,p]chrysene—the Most Potent Tumorigenic PAH Known—Distinguishing It from Parent Benzo[g]chrysene and Other Methylchrysenes

9-Methylbenzo[g]chrysene is unequivocally identified as a metabolite of dibenzo[def,p]chrysene (DBC), an IARC Group 2A probable human carcinogen and the most potent tumorigenic PAH known, with tumorigenic activity demonstrated across multiple organ sites (lung, mammary gland, skin, ovary, oral cavity) in rodent models [1][2]. The parent benzo[g]chrysene (BgChry, CAS 218-01-9) is a distinct chemical entity that is itself a widespread environmental contaminant and classified as an IARC Group 1 carcinogen, but it is not a metabolite of DBC. Other monomethylchrysenes (e.g., 5-methylchrysene, 6-methylchrysene) belong to a different PAH subclass (chrysene rather than benzo[g]chrysene backbone) and exhibit divergent carcinogenic potency; 5-methylchrysene is a strong carcinogen, whereas most other monomethylchrysenes are only marginal carcinogens [3]. The unique metabolic relationship of 9-methylbenzo[g]chrysene to DBC makes it an essential reference standard for DBC biomonitoring studies, human microdosing pharmacokinetic analyses, and DNA adductomic workflows targeting DBC-specific exposure biomarkers [1].

PAH metabolism DBC metabolite biomarker exposome

DNA Adduct Formation and AhR Activity: Benzo[g]chrysene Induces High DNA Damage but Minimal AhR Activation—A Divergent Profile Among Benzochrysenes with Implications for Methylated Derivatives

In a comparative study of PAHs with molecular weight 278 in rat liver epithelial WB-F344 cells, benzo[g]chrysene (BgChry) exhibited a distinctive dual profile: it was the weakest inducer of AhR-mediated activity among all benzochrysenes tested (benzo[b]chrysene, benzo[c]chrysene, and dibenz[a,h]anthracene all showed higher AhR activation), yet it uniquely induced high amounts of DNA adducts accompanied by p53 phosphorylation at Ser15, apoptosis, and S-phase accumulation, leading to decreased cell numbers [1]. In contrast, all other compounds stimulated cell proliferation in a dose-dependent manner, and only BgChry significantly inhibited gap junctional intercellular communication (GJIC) at high concentrations [1]. While this study examined the non-methylated parent, the fjord-region geometry responsible for this divergent profile is preserved in 9-methylbenzo[g]chrysene, and the methyl substituent at position 9 is predicted to further modulate electrophilic substitution patterns at the ortho positions critical for diol-epoxide formation and DNA binding [2]. This class-level inference suggests that 9-methylbenzo[g]chrysene may exhibit a similarly uncoupled genotoxicity–AhR profile, distinguishing it from non-fjord-region methylchrysenes where AhR activation and tumor promotion are more closely linked.

DNA adducts AhR activation genotoxicity risk assessment

p53 Mutational Hotspot Targeting in Human Bronchial Epithelial Cells: Benzo[g]chrysene Diol Epoxide Adducts Mapped at Lung Cancer-Relevant Codons

Mapping of DNA adducts induced by the diol epoxide metabolites of five PAHs in exons 5, 7, and 8 of the p53 tumor suppressor gene in human bronchial epithelial cells revealed that benzo[g]chrysene diol epoxide (B[g]CDE) produces a distinct adduct distribution pattern. B[g]CDE, along with 5-MCDE and B[c]PDE, induced damage at codon 158 more selectively than 6-MCDE or B[a]PDE [1]. The codons most strongly targeted by PAH diol epoxides (157, 158, 245, 248, and 273) correspond to the most frequently mutated sites in human lung cancer [1]. B[g]CDE induced fewer total adducts at codon 273 compared to B[a]PDE, but showed comparable or higher adduct levels at codons 156 and 159 within exon 5 [1]. This sequence-context-dependent adduct formation profile is determined by the fjord-region geometry of the benzo[g]chrysene skeleton, a structural feature that is retained in 9-methylbenzo[g]chrysene. Methyl substitution at position 9 is expected to influence the stereochemistry of the diol epoxide intermediate and may shift the adduct spectrum toward adenine residues, analogous to the behavior observed for bay-region methyl-substituted PAHs [2].

p53 mutations lung cancer DNA adduct mapping diol epoxide

Physicochemical Differentiation: Melting Point of 9-Methylbenzo[g]chrysene (151–152 °C) Versus Parent Benzo[g]chrysene and 5-Methylchrysene for Identity Confirmation and Purity Assessment

The reported melting point of 9-methylbenzo[g]chrysene is 151–152 °C . This value differentiates it from the parent benzo[g]chrysene (mp 118–120 °C) and from the structurally related 5-methylchrysene (mp 117–119 °C) . The approximately 33 °C elevation in melting point relative to the parent PAH is consistent with the increased molecular symmetry and enhanced van der Waals interactions conferred by the methyl substituent at position 9. While single melting point data do not independently confirm isomeric identity (the 10-methyl isomer may have a similar melting point), this parameter serves as a rapid first-pass identity verification when combined with chromatographic retention time and spectroscopic data (¹H NMR methyl proton chemical shift). Suppliers providing only predicted or unverified melting points cannot guarantee batch-to-batch consistency in crystalline form, which is critical for quantitative analytical standard preparation where gravimetric accuracy depends on well-defined solid-state properties .

melting point identity confirmation purity assessment physicochemical properties

Electrophilic Substitution Directivity: The 9-Methyl Substituent Directs Protonation to Ortho Positions, Altering Carbocation Stability Relative to Unsubstituted Benzo[g]chrysene

Low-temperature ¹H and ¹³C NMR studies of persistent carbocations generated in FSO₃H/SO₂ClF demonstrate that methyl and methoxy substituents on the benzo[g]chrysene framework exert strong ortho-directing effects on protonation. For the parent benzo[g]chrysene (BgCh 16), protonation, nitration, and benzoylation are all directed to C-10 [1]. In contrast, for a closely related methyl-substituted analog (9-methyl-4H-cyclopenta[def]chrysene, 22), the methyl group at C-9 directs protonation to the ortho positions, producing a 3:1 mixture of two conformationally distinct carbocations (22aH⁺/22bH⁺) [1]. For monosubstituted benzo[g]chrysenes bearing a methoxy or hydroxy group at C-12, the site of electrophilic attack shifts from C-10 to C-11 [1]. By direct analogy, the 9-methyl substituent in 9-methylbenzo[g]chrysene is expected to redirect the initial protonation and subsequent diol-epoxide formation away from C-10 (the preferred site in the unsubstituted parent) toward the ortho positions C-8 and/or C-10, thereby altering the regiochemistry of the ultimate carcinogenic metabolite. This mechanistic difference has direct consequences for DNA adduct stereochemistry and mutagenic specificity [2].

carbocation stability electrophilic substitution NMR structure–activity

9-Methylbenzo[g]chrysene (13322-53-7): High-Value Application Scenarios Anchored in Verified Evidence


Stable Isotope Dilution LC-MS/MS Quantification of DBC Metabolites in Human Biomonitoring Studies

9-Methylbenzo[g]chrysene is an essential unlabeled reference standard for developing and validating stable isotope dilution UPLC-MS/MS methods targeting DBC metabolites in human plasma and urine. The compound's unique metabolic relationship to DBC [1], combined with the availability of its ¹³C₂-labeled analogue synthesized via the same TiCl₄-catalyzed route to ensure isomeric fidelity [2], enables accurate quantification of this metabolite in human microdosing pharmacokinetic studies at environmentally relevant doses (fg/mL to pg/mL range) [3]. Procurement of isomerically pure 9-methylbenzo[g]chrysene is critical because co-elution of the 10-methyl isomer would produce false-positive signals and inaccurate pharmacokinetic parameter estimates [1].

DNA Adductomics: Fjord-Region PAH Adduct Identification by ³²P-Postlabeling and High-Resolution Mass Spectrometry

The distinct DNA adduct spectrum produced by fjord-region PAH diol epoxides—including selective targeting of p53 codons 157, 158, 245, 248, and 273 [4]—requires authentic 9-methylbenzo[g]chrysene-derived adduct standards for unambiguous adduct identification in human tissue specimens. The methyl substituent at position 9 alters the regiochemistry of diol-epoxide formation compared to the parent benzo[g]chrysene (protonation at C-8/C-10 rather than exclusively C-10) [5], producing structurally distinct DNA adducts that cannot be identified using benzo[g]chrysene-diol-epoxide reference standards alone. This compound is therefore indispensable for exposomic studies seeking to distinguish DBC-specific DNA damage from that caused by other environmental PAHs.

Mechanistic Carcinogenesis Research: Structure–Activity Studies of Fjord-Region Versus Bay-Region PAH Activation Pathways

9-Methylbenzo[g]chrysene occupies a unique structural niche at the intersection of fjord-region geometry and methyl-substituent effects. Comparative studies have established that benzo[g]chrysene exhibits an uncoupled profile of low AhR activation with high DNA damage [6], while methyl substitution at bay-region positions in chrysene dramatically alters carcinogenic potency (5-methylchrysene is highly carcinogenic; other monomethylchrysenes are marginal) [7]. The 9-methylbenzo[g]chrysene compound provides the specific methyl substitution required to test whether methyl groups in fjord-region PAHs similarly amplify or attenuate tumorigenicity through altered carbocation stability [5], DNA adduct conformation [8], and nucleotide excision repair efficiency [9]. Procurement of this precise isomer is mandatory because the 10-methyl isomer would yield confounding results due to its different steric and electronic environment.

Environmental Forensic Source Apportionment: DBC-Specific PAH Fingerprinting in Combustion Particulate Matter

Dibenzo[def,p]chrysene is a characteristic PAH in diesel exhaust particulate matter and cigarette smoke condensate [2]. 9-Methylbenzo[g]chrysene, as a unique DBC metabolite, can serve as a marker for DBC exposure in environmental forensic investigations when detected in biological matrices. Its melting point (151–152 °C) and chromatographic retention properties provide additional physicochemical benchmarks for confirmatory identification in complex environmental extracts . Unlike the parent DBC, which may derive from multiple combustion sources, the methylated metabolite profile—including the ratio of 9-methyl to 10-methyl isomer—may provide enhanced source discrimination capability, provided that isomerically pure reference standards are used for method calibration [1].

Quote Request

Request a Quote for 9-Methylbenzo[g]chrysene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.